molecular formula C9H11ClFN B2716800 3-(2-Fluorophenyl)azetidine hydrochloride CAS No. 1203686-39-8

3-(2-Fluorophenyl)azetidine hydrochloride

Cat. No.: B2716800
CAS No.: 1203686-39-8
M. Wt: 187.64
InChI Key: MZGXPDAZTXOGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Fluorophenyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1203686-39-8 . It has a molecular weight of 187.64 and its IUPAC name is this compound . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 187.64 and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Solvatochromic Probes and Fluorescent Applications

Solvatochromism and Organic Liquids Discrimination Azetidine, as an electron-donating unit, plays a significant role in the design of solvatochromic probes. These probes, particularly when incorporated into derivatives of bis(phenyl-ethynyl)-2-naphthyl (BPEN), exhibit unprecedented capabilities to discriminate between structurally similar organic liquids. This distinction is crucial for applications ranging from chemical analysis to environmental monitoring. The introduction of azetidine into the molecular structure not only improves the fluorescence quantum yield and enlarges the Stoke's shift but also enhances the solubility of these compounds in common organic liquids, making them highly competitive for practical applications (Liu et al., 2016).

Advancements in Fluorophores for Imaging The development of photoactivatable fluorophores, particularly those containing azetidine, marks a significant advancement in single-molecule imaging and live-cell labeling strategies. These compounds retain superior brightness and photostability upon activation, facilitating enhanced imaging experiments. This improvement is crucial for various research fields, including neuroscience, cell biology, and pharmacology, where detailed imaging of cellular processes is essential (Grimm et al., 2016).

Enhancement of Fluorescent Properties The integration of azetidine into the structure of fluorescent dyes has been demonstrated to significantly enhance their solvatochromic properties and fluorescence quantum yields. These advancements are pivotal for creating more sensitive and reliable fluorescent sensors and imaging agents, which are instrumental in various scientific and medical research applications. The capacity to fine-tune the spectral and chemical properties of rhodamine dyes through azetidine substitution is a notable example of this application, showcasing the potential for developing a wide range of fluorescent and fluorogenic labels (Grimm et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including “3-(2-Fluorophenyl)azetidine hydrochloride”, have significant potential in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Properties

IUPAC Name

3-(2-fluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGXPDAZTXOGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.